An In-depth Technical Guide on the Pharmacological Properties of Liensinine Diperchlorate
An In-depth Technical Guide on the Pharmacological Properties of Liensinine Diperchlorate
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn (lotus), is a compound of significant pharmacological interest.[1][2][3] Presented here as its diperchlorate salt for enhanced stability and solubility, liensinine has demonstrated a wide spectrum of biological activities, including potent anti-cancer, cardiovascular, neuroprotective, and anti-fibrotic properties.[1][2][4] Its primary and most characterized mechanism of action is the inhibition of late-stage autophagy by preventing the fusion of autophagosomes and lysosomes.[2][5][6] This guide provides a comprehensive overview of the pharmacological properties of liensinine diperchlorate, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing its role in critical signaling pathways.
Core Mechanism of Action: Autophagy Inhibition
Liensinine is a novel and potent inhibitor of late-stage autophagy and mitophagy.[3][5] Unlike many autophagy modulators that target upstream signaling kinases, liensinine acts directly on the final degradation step.
-
Mechanism: It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes within the cell.[1][2][5][6]
-
Molecular Target: This effect is attributed to its ability to inhibit the recruitment of the small GTPase RAB7A to lysosomes, a critical step for the fusion process.[3]
-
Lysosomal Integrity: Notably, liensinine does not disrupt the lysosomal environment; studies have shown it does not significantly alter the pH of lysosomes.[3]
This specific mechanism makes liensinine a valuable tool for studying autophagic flux and a potential therapeutic agent that can sensitize cancer cells to conventional chemotherapies.[3]
Caption: Liensinine's mechanism as a late-stage autophagy inhibitor.
Cardiovascular Properties
Liensinine diperchlorate exhibits a range of beneficial effects on the cardiovascular system, positioning it as a candidate for treating arrhythmia, hypertension, and ischemic injury.[1][7][8]
Anti-Arrhythmic Activity
The anti-arrhythmic properties of liensinine and its derivatives are primarily due to the modulation of multiple cardiac ion channels. This multi-channel blocking effect is characteristic of certain classes of anti-arrhythmic drugs.[9][10][11]
-
Mechanism: A derivative, diacetyl-liensinine, has been shown to inhibit several key currents in ventricular myocytes in a concentration-dependent manner:
-
Effect: This balanced inhibition of both calcium and potassium channels can prolong the action potential duration (APD) at lower concentrations, an effect associated with Class III anti-arrhythmic activity.[9][10] Liensinine is also reported to be a potential blocker of the hERG channel, a critical target in anti-arrhythmia therapy.[10]
Caption: Liensinine's multi-channel blockade in cardiac myocytes.
Anti-Hypertensive and Vasculoprotective Effects
Liensinine demonstrates significant anti-hypertensive and vascular protective activities through its influence on endothelial function and smooth muscle cells.[1][13]
-
Anti-Hypertensive Mechanism: In models of gestational hypertension, liensinine activates the Nrf2/HO-1 signaling pathway, which reduces oxidative stress and inflammation.[7]
-
Vascular Inflammation: It prevents vascular inflammation by reducing the generation of nitric oxide (NO) in macrophages and suppressing the proliferation of vascular smooth muscle cells (VSMC).[13] It also inhibits inflammatory mediators like iNOS, COX-2, and IL-6.[13]
-
Myocardial Ischemia: In murine models of myocardial infarction, liensinine administration improved cardiac function and reduced infarct size.[8] This protective effect was linked to the inhibition of excessive inflammatory responses and the aberrant activation of the Wnt/β-catenin signaling pathway.[8]
Anti-Cancer Properties
Liensinine diperchlorate has emerged as a potent anti-cancer agent across various cancer types, acting through multiple mechanisms including autophagy inhibition, apoptosis induction, and metabolic reprogramming.
Breast Cancer
-
Chemosensitization: By inhibiting autophagy, liensinine sensitizes breast cancer cells (MDA-MB-231 and MCF-7) to conventional chemotherapeutic agents like doxorubicin.[1][3]
-
Synergistic Effects: When combined with artemisitene, liensinine synergistically mitigates the proliferation, migration, and invasion of breast cancer cells.[14][15] This combination promotes ROS-mediated apoptosis by inactivating the PI3K-AKT signaling pathway.[14][15]
Caption: Liensinine's synergistic inhibition of the PI3K-AKT pathway.
Colorectal and Liver Cancer
-
Colorectal Cancer (CRC): Liensinine induces apoptosis and significantly inhibits the proliferation and colony-forming ability of CRC cells in a dose-dependent manner.[16][17] The mechanism involves cell cycle arrest and the induction of mitochondrial dysfunction, without observed cytotoxicity on normal colorectal epithelial cells.[17]
-
Hepatocellular Carcinoma (HCC): In HCC cells, liensinine promotes apoptosis and inhibits cell viability and migration.[18] It achieves this by reprogramming tumor metabolism, specifically by upregulating the AMPK pathway while downregulating glycolysis-related pathways and HIF-1α expression.[18]
Neuroprotective and Anti-Fibrotic Effects
Neuroprotection
Liensinine shows promise in the context of neurodegenerative diseases like Alzheimer's.
-
Mechanism: In both in vitro (SH-SY5Y cells) and in vivo (C. elegans) models, liensinine provides neuroprotection by improving cell viability, reducing reactive oxygen species (ROS), and inhibiting toxicity induced by β-amyloid (Aβ) and tau.[19] It also downregulates the Ca2+-CaM/CaMKII pathway, which is implicated in tau hyperphosphorylation.[4]
Anti-Fibrotic and Anti-Inflammatory Activity
Liensinine's anti-fibrotic properties have been noted, particularly in the context of pulmonary fibrosis.[1][2][6]
-
Mechanism: While direct studies on liensinine are emerging, the related alkaloid isoliensinine has been shown to inhibit bleomycin-induced pulmonary fibrosis.[20] The proposed mechanisms are its potent antioxidant activity (enhancing SOD activity and decreasing MDA levels) and its ability to inhibit the overexpression of pro-fibrotic and pro-inflammatory cytokines like TNF-α and TGF-β1.[20]
Summary of Quantitative Data
Table 1: Anti-Arrhythmic Effects of Diacetyl-Liensinine on Rabbit Ventricular Myocytes
| Parameter | Concentration | % Inhibition | Reference |
|---|---|---|---|
| Delayed Rectifier K⁺ Current (IK) | 10 µM | 19.7% | [9] |
| 30 µM | 52.1% | [9] | |
| 100 µM | 64.8% | [9] |
Data derived from studies on diacetyl-liensinine, a more stable derivative.[9]
Table 2: Antioxidant and Neuroprotective Activity of Liensinine
| Activity | Assay / Model | Concentration | Effect | Reference |
|---|---|---|---|---|
| Antioxidant | DPPH free radical scavenging | IC50 = 1.8 µg/mL | Potent free radical scavenging | [13] |
| Neuroprotection | Aβ25-35-treated PC12 cells | 10 µM | Reduced Ca²⁺ overload to 72.8% of control |[4] |
Experimental Protocols
General In Vitro Anti-Cancer Workflow
This protocol outlines a general workflow for assessing the anti-cancer effects of liensinine diperchlorate in a cell-based model, such as breast or colorectal cancer cell lines.[14][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Liensinine diperchlorate | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Liensinine Prevents Acute Myocardial Ischemic Injury via Inhibiting the Inflammation Response Mediated by the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Biologically Active Ingredients from Natural Drug Treatments for Arrhythmias in Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel antiarrhythmic compounds with combined class IB and class III mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. liensinine-diperchlorate-and-artemisitene-synergistically-attenuate-breast-cancer-progression-through-suppressing-pi3k-akt-signaling-and-their-efficiency-in-breast-cancer-patient-derived-organoids - Ask this paper | Bohrium [bohrium.com]
- 15. Liensinine diperchlorate and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Liensinine perchlorate inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liensinine and neferine exert neuroprotective effects via the autophagy pathway in transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitory effects of isoliensinine on bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
